molecular formula C17H18O3 B14446025 1'-Valeronaphthone, 4'-ethoxy-4-oxo- CAS No. 73840-26-3

1'-Valeronaphthone, 4'-ethoxy-4-oxo-

Cat. No.: B14446025
CAS No.: 73840-26-3
M. Wt: 270.32 g/mol
InChI Key: YZXWLRPEQHZVAE-UHFFFAOYSA-N
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Description

1’-Valeronaphthone, 4’-ethoxy-4-oxo- is an organic compound with a complex structure that includes both naphthone and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Valeronaphthone, 4’-ethoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of naphthone derivatives with ethoxy compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1’-Valeronaphthone, 4’-ethoxy-4-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1’-Valeronaphthone, 4’-ethoxy-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1’-Valeronaphthone, 4’-ethoxy-4-oxo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-Valeronaphthone, 4’-ethoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    4-Ethoxyacetophenone: Shares the ethoxy group but differs in the core structure.

    4-Ethoxy-γ-valerolactone: Similar in having an ethoxy group but with a different lactone structure.

Uniqueness: 1’-Valeronaphthone, 4’-ethoxy-4-oxo- is unique due to its combination of naphthone and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

73840-26-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)pentane-1,4-dione

InChI

InChI=1S/C17H18O3/c1-3-20-17-11-9-14(16(19)10-8-12(2)18)13-6-4-5-7-15(13)17/h4-7,9,11H,3,8,10H2,1-2H3

InChI Key

YZXWLRPEQHZVAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)C

Origin of Product

United States

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